molecular formula C28H44O3 B1252874 (22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol

(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol

Cat. No. B1252874
M. Wt: 428.6 g/mol
InChI Key: PCIZFQVDNDHRPP-WOIVZMLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol is an ergostanoid that is (22E)-ergosta-7,22-diene substituted by hydroxy groups at positions 3 and 7 and an epoxy group across positions 5 and 6 (the 3beta,5alpha,6alpha,7alpha stereoisomer). It has been isolated from Aspergillus ochraceus as well as Penicillium commune. It has a role as an Aspergillus metabolite and a Penicillium metabolite. It is a 3beta-hydroxy steroid, an ergostanoid, a 7alpha-hydroxy steroid and an epoxy steroid.

Scientific Research Applications

Cytotoxicity and Anti-tumor Activity

  • Cytotoxic Ergosterols from Paecilomyces sp. J300

    A study by Kwon et al. (2002) identified several ergosterol derivatives, including (22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol, from silkworm larvae infected with Paecilomyces sp. J300. These compounds showed moderate cytotoxicity against various tumor cells, highlighting their potential in cancer research (Kwon et al., 2002).

  • Marine-derived Fungus BZYT-21

    A 2008 study by Gao et al. focused on a marine-derived fungus, uncovering compounds including (22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol with anti-tumor properties. This discovery furthers the understanding of marine organisms in developing anti-cancer agents (Gao et al., 2008).

Transformation and Metabolism

  • Transformation by Rat Intestinal Bacteria: Research by Lee et al. (2008) showed that ergosterol peroxide, a major antitumor sterol, is metabolized by rat intestinal bacteria into metabolites, including (22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol. These metabolites exhibited significant cytotoxic activity against human colorectal cancer cells, suggesting a role in digestive health and cancer prevention (Lee et al., 2008).

Ergosterol Derivatives from Fungi

  • Sterols from Chinese Truffles Tuber indicum

    Jinming et al. (2001) isolated various ergosterol derivatives from Tuber indicum, including (22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol. This study contributes to the understanding of the chemical composition of truffles, which has implications in food science and pharmacology (Jinming et al., 2001).

  • Ergosterol Peroxides as Phospholipase A(2) Inhibitors

    Gao et al. (2007) identified ergosterol derivatives, including (22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol, in the fungus Lactarius hatsudake. These compounds showed inhibitory activity against certain enzymes, suggesting potential pharmaceutical applications (Gao et al., 2007).

properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(2R,5S,7R,9S,10S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-1(11)-ene-5,10-diol

InChI

InChI=1S/C28H44O3/c1-16(2)17(3)7-8-18(4)20-9-10-21-23-22(12-13-26(20,21)5)27(6)14-11-19(29)15-28(27)25(31-28)24(23)30/h7-8,16-21,24-25,29-30H,9-15H2,1-6H3/b8-7+/t17-,18+,19-,20+,21-,24-,25-,26+,27+,28-/m0/s1

InChI Key

PCIZFQVDNDHRPP-WOIVZMLFSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2[C@@H]([C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(C4C5(C3(CCC(C5)O)C)O4)O)C

synonyms

5,6-epoxy-ergosta-8,22-dien-3,7-diol
5alpha,6alpha-epoxy-(22E)-ergosta-8,22-dien-3beta,7alpha-diol
8-DED cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol
Reactant of Route 2
(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol
Reactant of Route 3
(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol
Reactant of Route 4
(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol
Reactant of Route 5
(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol
Reactant of Route 6
(22E,24R)-ergosta-5alpha,6alpha-epoxide-8,22-diene-3beta,7alpha-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.